molecular formula C12H13N3 B13784603 1-(1-methylpyrrol-2-yl)-N-(pyridin-3-ylmethyl)methanimine

1-(1-methylpyrrol-2-yl)-N-(pyridin-3-ylmethyl)methanimine

Cat. No.: B13784603
M. Wt: 199.25 g/mol
InChI Key: XDBAHVUODAJPFQ-UHFFFAOYSA-N
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Description

1-(1-methylpyrrol-2-yl)-N-(pyridin-3-ylmethyl)methanimine is a compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with a methyl group and a pyridine ring connected via a methanimine linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-methylpyrrol-2-yl)-N-(pyridin-3-ylmethyl)methanimine typically involves the reaction of 1-methylpyrrole with pyridine-3-carbaldehyde under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the methanimine linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-(1-methylpyrrol-2-yl)-N-(pyridin-3-ylmethyl)methanimine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the methanimine linkage to an amine.

    Substitution: The compound can participate in substitution reactions, particularly at the pyrrole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

1-(1-methylpyrrol-2-yl)-N-(pyridin-3-ylmethyl)methanimine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(1-methylpyrrol-2-yl)-N-(pyridin-3-ylmethyl)methanimine exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, influencing various biochemical pathways. The exact mechanism may vary depending on the context of its application.

Comparison with Similar Compounds

Similar Compounds

    3-(1-methylpyrrolidin-2-yl)pyridine: Shares structural similarities but differs in the nature of the linkage between the pyrrole and pyridine rings.

    Nicotine analogs: Compounds with similar pyridine and pyrrole structures but different functional groups.

Uniqueness

1-(1-methylpyrrol-2-yl)-N-(pyridin-3-ylmethyl)methanimine is unique due to its specific methanimine linkage, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C12H13N3

Molecular Weight

199.25 g/mol

IUPAC Name

1-(1-methylpyrrol-2-yl)-N-(pyridin-3-ylmethyl)methanimine

InChI

InChI=1S/C12H13N3/c1-15-7-3-5-12(15)10-14-9-11-4-2-6-13-8-11/h2-8,10H,9H2,1H3

InChI Key

XDBAHVUODAJPFQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1C=NCC2=CN=CC=C2

Origin of Product

United States

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